

# 1-Methylpsilocin as a selective 5-HT2C receptor agonist

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## Compound of Interest

Compound Name: **1-Methylpsilocin**

Cat. No.: **B576457**

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## 1-Methylpsilocin: A Selective 5-HT2C Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of **1-methylpsilocin**, a tryptamine derivative that has garnered significant interest for its selective agonist activity at the serotonin 5-HT2C receptor. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the pharmacological profile, signaling pathways, and experimental methodologies associated with this compound.

## Core Data Presentation

The following tables summarize the quantitative data available for **1-methylpsilocin**, providing a clear comparison of its binding affinity and functional potency at various serotonin receptor subtypes.

Table 1: Receptor Binding Affinity of **1-Methylpsilocin**

Receptor	Binding Assay Type	Parameter	Value (nM)	Reference
h5-HT2C	Radioligand Competition	IC50	12	[1]
h5-HT2A	Radioligand Competition	IC50	633	[1]
h5-HT2B	Radioligand Competition	Ki	38	[1]

Table 2: Functional Activity of **1-Methylpsilocin**

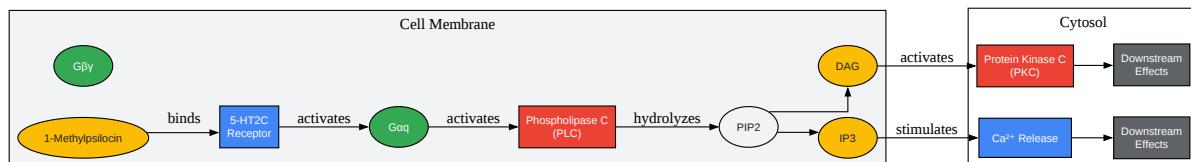
Receptor	Functional Assay Type	Parameter	Value	Reference
h5-HT2C	Calcium Mobilization	EC50	28 nM	[Sard et al., 2005]
h5-HT2C	Calcium Mobilization	Emax	85% (relative to serotonin)	[Sard et al., 2005]

## Signaling Pathways

Activation of the 5-HT2C receptor by an agonist such as **1-methylpsilocin** initiates a cascade of intracellular signaling events. The 5-HT2C receptor is known to couple to multiple G protein subtypes, including Gq/11, Gi/o, and G12/13, as well as engaging β-arrestin pathways. These distinct signaling cascades lead to a diverse range of cellular responses.

## Gq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2C receptor is through the Gq/11 family of G proteins. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol triphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+).

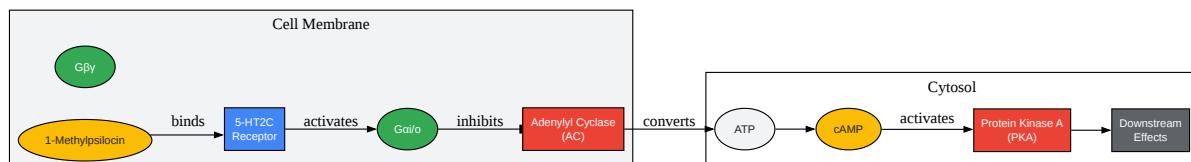


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Caption: Gq/11 signaling pathway activated by **1-methylpsilocin**.

## Gi/o Signaling Pathway

The 5-HT2C receptor can also couple to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), resulting in decreased levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.

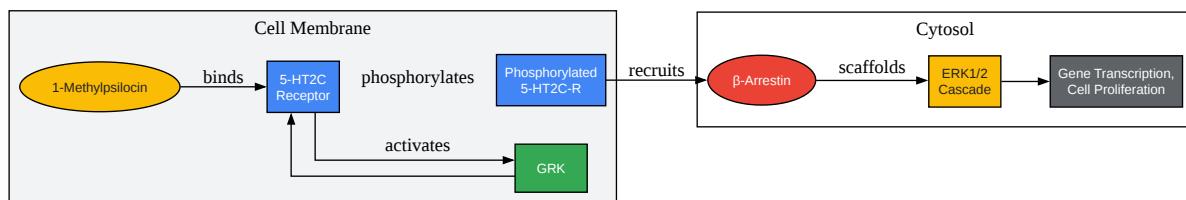
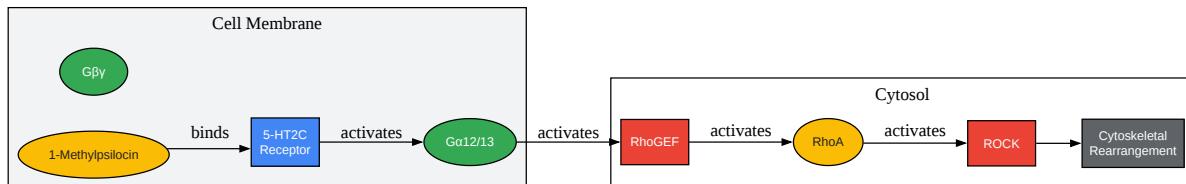


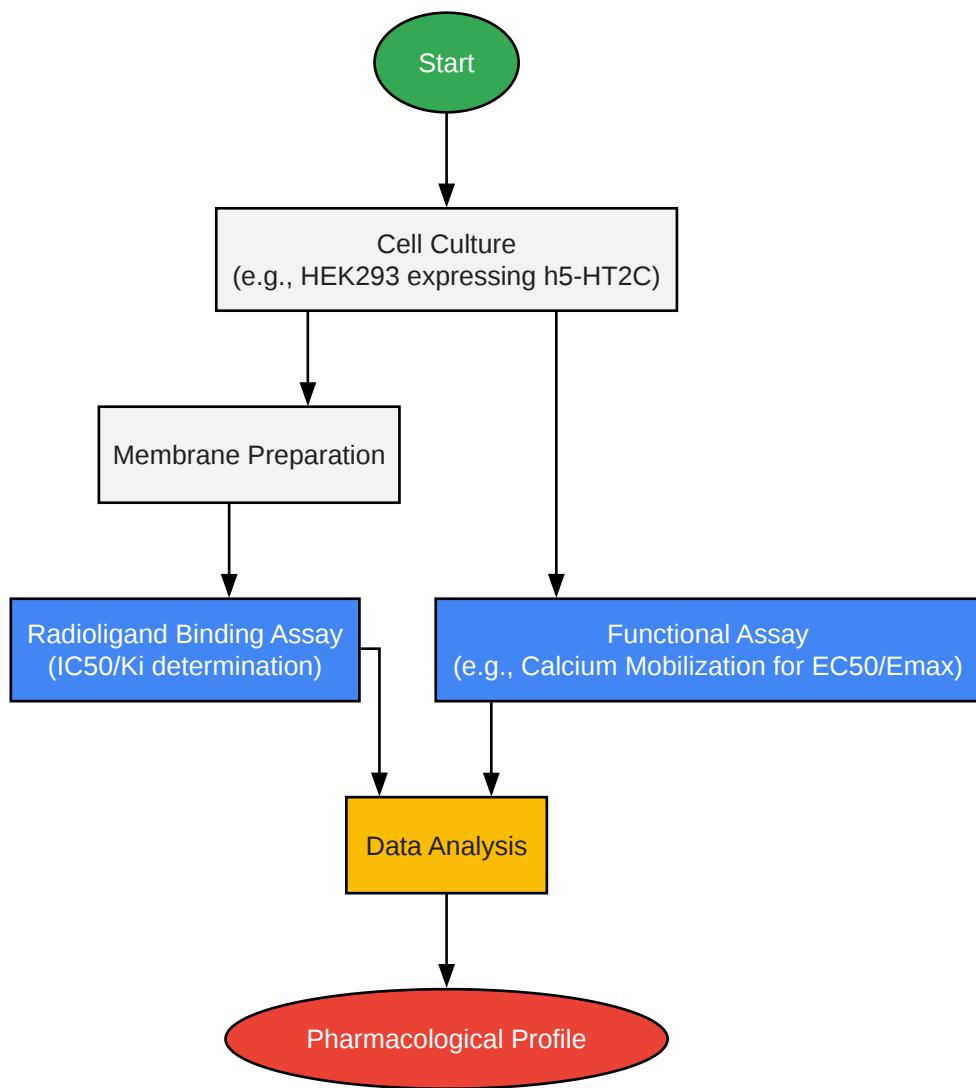
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Caption: Gi/o signaling pathway modulated by **1-methylpsilocin**.

## G12/13 Signaling Pathway

Coupling of the 5-HT2C receptor to G12/13 proteins activates the RhoA signaling pathway through Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA influences a variety of cellular processes, including cytoskeletal dynamics and gene transcription.





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## References

- 1. GPCR signaling via  $\beta$ -arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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